molecular formula C9H7BrO2 B1336028 2-(3-Bromophenyl)malondialdehyde CAS No. 791809-62-6

2-(3-Bromophenyl)malondialdehyde

Cat. No.: B1336028
CAS No.: 791809-62-6
M. Wt: 227.05 g/mol
InChI Key: VTBBNWPPNCLEMB-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)malondialdehyde: is an organic compound with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g/mol . It is characterized by the presence of a bromine atom attached to the phenyl ring and two aldehyde groups attached to the central carbon atom. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)malondialdehyde typically involves the bromination of phenylmalondialdehyde. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a brominated phenyl compound with malondialdehyde under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions followed by purification processes such as recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Bromophenyl)malondialdehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde groups can yield alcohol derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products:

    Oxidation: Formation of 2-(3-Bromophenyl)malonic acid.

    Reduction: Formation of 2-(3-Bromophenyl)propanediol.

    Substitution: Formation of various substituted phenylmalondialdehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)malondialdehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to oxidative stress and its effects on biological systems.

    Medicinal Chemistry: Researchers explore its potential as a building block for the development of new pharmaceuticals.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)malondialdehyde involves its reactivity with various biological molecules. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to potential modifications in their structure and function. This reactivity is often exploited in studies related to protein modification and enzyme inhibition .

Comparison with Similar Compounds

    2-(4-Bromophenyl)malondialdehyde: Similar structure but with the bromine atom at the para position.

    2-(3-Chlorophenyl)malondialdehyde: Similar structure with a chlorine atom instead of bromine.

    2-(3-Methylphenyl)malondialdehyde: Similar structure with a methyl group instead of bromine.

Uniqueness: 2-(3-Bromophenyl)malondialdehyde is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and its interactions with other molecules .

Properties

IUPAC Name

2-(3-bromophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBBNWPPNCLEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409192
Record name 2-(3-Bromophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791809-62-6
Record name 2-(3-Bromophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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